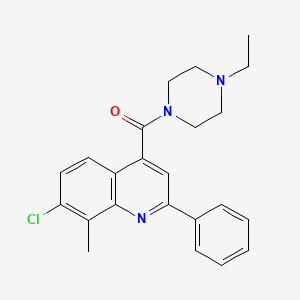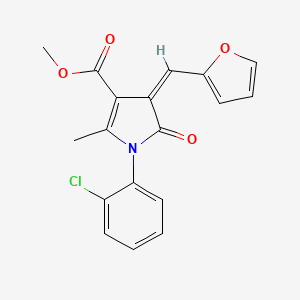
7-CHLORO-4-(4-ETHYLPIPERAZINE-1-CARBONYL)-8-METHYL-2-PHENYLQUINOLINE
Overview
Description
7-Chloro-4-(4-ethylpiperazine-1-carbonyl)-8-methyl-2-phenylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
7-Chloro-4-(4-ethylpiperazine-1-carbonyl)-8-methyl-2-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(4-ethylpiperazine-1-carbonyl)-8-methyl-2-phenylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperazine moiety with the quinoline core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoline core, especially at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the quinoline core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the quinoline core.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-ethylpiperazine-1-carbonyl)-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, are known for their antimalarial properties.
Piperazine Derivatives: Compounds like piperazine and its derivatives are used as anthelmintic agents.
Uniqueness
7-Chloro-4-(4-ethylpiperazine-1-carbonyl)-8-methyl-2-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-3-26-11-13-27(14-12-26)23(28)19-15-21(17-7-5-4-6-8-17)25-22-16(2)20(24)10-9-18(19)22/h4-10,15H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKHHUJLGSMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE](/img/structure/B4572106.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4572119.png)
![4-({3-[(2-METHOXYANILINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B4572125.png)
![N-[(E)-1-(3-bromophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4572134.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B4572145.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B4572152.png)
![N-[2-(biphenyl-4-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B4572155.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3-methylbenzamide](/img/structure/B4572159.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4572165.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-butylbenzamide](/img/structure/B4572168.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4572190.png)
![2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone](/img/structure/B4572212.png)
